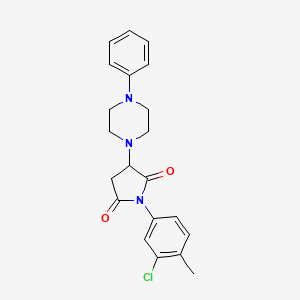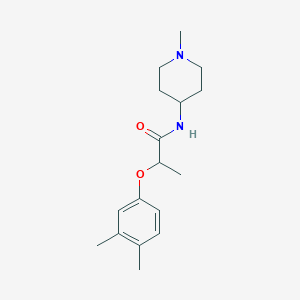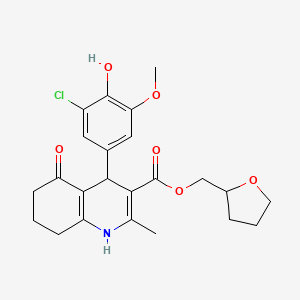
1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrolidinedione derivative that has been studied for its pharmacological properties, including its ability to act as an antagonist of the dopamine D2 receptor and its potential as an antipsychotic agent.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood. However, it is known to act as an antagonist of the dopamine D2 receptor, which is involved in the regulation of mood and behavior. By blocking the activity of this receptor, the compound may help to alleviate symptoms of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative damage in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione for lab experiments is its well-characterized pharmacological profile. Its mechanism of action and biochemical effects have been extensively studied, which makes it a useful tool for investigating the role of dopamine receptors in psychiatric disorders. However, one limitation is that the compound has not yet been approved for clinical use, which may limit its utility in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. One area of interest is its potential use in combination with other drugs for the treatment of psychiatric disorders. Additionally, further studies are needed to fully elucidate its mechanism of action and to better understand its biochemical and physiological effects. Finally, the compound may also have potential therapeutic applications in other areas, such as neurodegenerative diseases and cancer.
Métodos De Síntesis
The synthesis of 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can be achieved through a variety of methods. One commonly used method involves the reaction of 3-chloro-4-methylbenzaldehyde with 4-phenylpiperazine in the presence of sodium methoxide. The resulting product is then cyclized with maleic anhydride to yield the final compound.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic properties and has been investigated for its potential use in the treatment of schizophrenia. Additionally, it has been studied for its potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-15-7-8-17(13-18(15)22)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)16-5-3-2-4-6-16/h2-8,13,19H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZVCYVRGMYPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)


![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)


![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4988769.png)
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)

![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)
